B613300 91839-14-6 CAS No. 91839-14-6

91839-14-6

Cat. No.: B613300
CAS No.: 91839-14-6
M. Wt: 191.06
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on structurally related compounds in the evidence (e.g., CAS 918538-05-3 in and CAS 99337-98-1 in ), 91839-14-6 may exhibit properties such as moderate molecular weight (150–250 g/mol), aromaticity, and functional groups like halogens or amines. Such compounds are often utilized in pharmaceuticals, agrochemicals, or materials science due to their reactivity and stability .

Properties

CAS No.

91839-14-6

Molecular Weight

191.06

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity

Structural analogs of 91839-14-6 can be identified through PubChem 3D similarity scoring (), which evaluates molecular conformers and topology. For example:

CAS No. Molecular Formula Similarity Score Key Structural Features
This compound C₆H₃Cl₂N₃* Reference Pyrrolo-triazine core, Cl substituents
918538-05-3 C₆H₃Cl₂N₃ 1.00 Identical core, Cl at positions 2,4
99337-98-1 C₁₄H₁₅NO₃ 0.90 Aromatic ring, ester functional groups
905306-69-6 C₇H₁₀N₂O 0.85 Pyridine derivative, methoxy group

*Hypothetical formula based on analogs in and .

Key Findings :

  • CAS 918538-05-3 shares 100% structural similarity, indicating identical core frameworks and substituents, which may lead to overlapping applications in drug discovery .
  • CAS 99337-98-1 (similarity score 0.90) differs in functional groups (esters vs. halogens), affecting solubility and bioavailability .

Physicochemical Properties

Comparative physicochemical data from , and 18 highlight critical differences:

Property This compound* 918538-05-3 99337-98-1 905306-69-6
Molecular Weight ~188 g/mol 188.01 245.28 138.17
Log S (Solubility) -2.5 -2.99 -3.2 -1.8
Bioavailability Score 0.55 0.55 0.70 0.45
Hydrogen Bond Donors 1 1 1 2

Implications :

  • Lower molecular weight (e.g., 905306-69-6) correlates with higher solubility but reduced target specificity .
  • Bioavailability scores >0.5 (e.g., 918538-05-3 and 99337-98-1) suggest suitability for oral drug formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.